N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

medicinal chemistry structure-activity relationship chemical biology

N-[4-(Diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 627044-72-8) is a synthetic small molecule belonging to the tetrahydrobenzothiophene carboxamide class, characterized by a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide core bearing an N-[4-(diethylamino)phenyl] substituent at the carboxamide nitrogen. The compound has a molecular formula of C19H24N2OS and a molecular weight of 328.47 g/mol.

Molecular Formula C19H24N2OS
Molecular Weight 328.47
CAS No. 627044-72-8
Cat. No. B2782325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS627044-72-8
Molecular FormulaC19H24N2OS
Molecular Weight328.47
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
InChIInChI=1S/C19H24N2OS/c1-3-21(4-2)15-11-9-14(10-12-15)20-19(22)17-13-23-18-8-6-5-7-16(17)18/h9-13H,3-8H2,1-2H3,(H,20,22)
InChIKeyHJLWDAZFASDAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 627044-72-8): Procurement-Relevant Structural and Pharmacological Profile


N-[4-(Diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 627044-72-8) is a synthetic small molecule belonging to the tetrahydrobenzothiophene carboxamide class, characterized by a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide core bearing an N-[4-(diethylamino)phenyl] substituent at the carboxamide nitrogen [1]. The compound has a molecular formula of C19H24N2OS and a molecular weight of 328.47 g/mol . Tetrahydrobenzothiophene carboxamides are recognized as privileged scaffolds in medicinal chemistry, with demonstrated activity against multiple therapeutic targets including cyclooxygenase-2 (COX-2), Plasmodium falciparum enoyl-ACP reductase (PfENR), mycobacterial protein kinase G (PknG), and various cancer cell lines [2]. Unlike the majority of biologically characterized analogs in this class—which typically bear substitutions at the 2-position of the tetrahydrobenzothiophene ring—this compound features a distinctive para-diethylaminoaniline moiety at the carboxamide terminus, a structural feature that alters both its physicochemical properties and potential target engagement profile relative to 2-substituted congeners [2].

Why Generic Substitution of N-[4-(Diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Is Scientifically Unjustified


The tetrahydrobenzothiophene-3-carboxamide scaffold encompasses a diverse array of compounds with strikingly different biological activities depending on the nature and position of substituents. 2-Substituted analogs such as AX20017 (2-cyclopropanecarbonylamino derivative) act as potent PknG inhibitors (IC50 = 0.39 μM) , while 2-(3,4-dimethoxybenzoyl)amino derivatives (TCS 359) target FLT3 kinase (IC50 = 42 nM) , and 2-aminomethylene derivatives exhibit antibacterial and antifungal properties [1]. Critically, these activities are governed by the 2-position substitution pattern, which directly engages the target binding pocket. The target compound N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lacks a 2-position substituent entirely; instead, it bears a para-diethylaminoaniline group at the carboxamide nitrogen. This fundamental structural divergence means that the compound cannot be assumed to share the target profile, potency, or selectivity of any 2-substituted analog. Substituting one tetrahydrobenzothiophene carboxamide for another without experimental validation of target engagement and functional activity introduces a high risk of erroneous biological conclusions and compromised experimental reproducibility [1][2].

Quantitative Differentiation Evidence for N-[4-(Diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Versus Closest Structural Analogs


Structural Differentiation: Unique N-[4-(Diethylamino)phenyl] Substitution Pattern Versus 2-Position-Substituted Tetrahydrobenzothiophene Carboxamides

The target compound N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is structurally distinguished from the vast majority of biologically characterized tetrahydrobenzothiophene-3-carboxamides by its substitution pattern. Whereas nearly all reported active analogs in this class—including AX20017 (PknG inhibitor), TCS 359 (FLT3 inhibitor), and the antibacterial 2-aminomethylene derivatives—bear the pharmacophoric substituent at the 2-position of the tetrahydrobenzothiophene ring [1][2], the target compound possesses an unsubstituted 2-position and instead carries a para-diethylaminoaniline moiety at the carboxamide nitrogen. This N-[4-(diethylamino)phenyl] group introduces a tertiary amine with a calculated pKa of approximately 8.0–8.5 (based on N,N-diethylaniline analogs), which is absent in 2-substituted comparators [3]. The presence of this basic center is predicted to alter solubility, permeability, and protein binding characteristics relative to neutral 2-substituted analogs. In the benzothiophene carboxamide patent literature (US20120016014), the 4-(diethylamino)phenyl moiety is not exemplified among the claimed COX-2/PfENR inhibitors, further indicating that this compound occupies a distinct region of chemical space [4].

medicinal chemistry structure-activity relationship chemical biology

COX-2 Inhibitory Activity: Class-Level Evidence and Predicted Differentiation from 2-Substituted Benzothiophene Carboxamides

The tetrahydrobenzothiophene-3-carboxamide scaffold has been established as a pharmacophore for cyclooxygenase-2 (COX-2) inhibition. In the patent US20120016014, benzothiophene carboxamide compounds are claimed as selective COX-2 inhibitors, with structural features at the carboxamide position being critical determinants of potency and selectivity [1]. Specifically, the patent discloses that the R1 substituent at the carboxamide nitrogen modulates COX-2 inhibitory activity. The target compound's N-[4-(diethylamino)phenyl] group represents a distinct R1 variant not exemplified in this patent family. In a related study on benzothiophene carboxamide derivatives, compounds with IC50 values ranging from 0.31 to 1.40 μM against COX-2 were reported, with the nature of the N-aryl substituent significantly influencing potency [2]. The presence of the electron-donating diethylamino group in the para position is predicted to enhance electron density on the anilide nitrogen, potentially affecting hydrogen-bonding interactions within the COX-2 active site relative to unsubstituted or halogen-substituted N-phenyl analogs. However, direct quantitative COX-2 inhibition data (IC50 values) for this specific compound have not been published in peer-reviewed literature as of the current evidence cutoff, and claims of COX-2 selectivity must be considered provisional pending experimental verification.

COX-2 inhibition anti-inflammatory prostaglandin synthesis

Antiproliferative Activity Profile: Class-Level Evidence for Tetrahydrobenzothiophene Carboxamides Against Cancer Cell Lines

Tetrahydrobenzothiophene-3-carboxamide derivatives have demonstrated antiproliferative activity across multiple cancer cell lines. The PknG inhibitor AX20017 (2-cyclopropanecarbonylamino analog) shows antiproliferative effects through blockade of mycobacterial proliferation, with an IC50 of 0.39 μM against PknG . The FLT3 inhibitor TCS 359 exhibits antiproliferative activity against MV4-11 leukemia cells with an IC50 of 340 nM . Additionally, 2-[(biphenyl-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and related derivatives have shown anti-inflammatory and potential anticancer activity . The target compound, bearing an N-[4-(diethylamino)phenyl] group, may engage different cellular targets due to its distinct substitution pattern. The para-diethylamino group is a known pharmacophoric element in compounds targeting GATA4-NKX2-5 transcriptional synergy (exemplified by N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, IC50 = 3 μM) [1], suggesting potential activity in transcriptional regulation pathways distinct from kinase-targeted 2-substituted analogs. However, direct antiproliferative IC50 values for this compound against specific cancer cell lines have not been independently verified in peer-reviewed publications.

antiproliferative cancer cell lines SRB assay

Physicochemical Property Differentiation: Calculated logP, Solubility, and Permeability Versus 2-Substituted Analogs

The presence of the ionizable N,N-diethylamino group (calculated pKa ~8.0–8.5 based on N,N-diethylaniline analogs) in the target compound introduces pH-dependent solubility and permeability characteristics that differentiate it from neutral 2-substituted tetrahydrobenzothiophene carboxamides [1]. At physiological pH (7.4), the diethylamino group is partially protonated, conferring increased aqueous solubility but potentially reduced passive membrane permeability relative to neutral analogs such as AX20017 or TCS 359. The calculated partition coefficient (cLogP) for the target compound is approximately 3.8–4.2 (estimated using the fragment-based method), compared to approximately 2.1 for AX20017 and 2.8 for TCS 359 . The higher logP of the target compound, combined with its ionizable center, predicts distinct pharmacokinetic behavior: higher tissue distribution but potentially lower free fraction due to increased plasma protein binding. The molecular weight (328.47 g/mol) and hydrogen bond donor count (1) place the compound within Lipinski Rule of 5 compliance, similar to its comparators [2]. These physicochemical differences may translate into divergent performance in cell-based assays (differential cell permeability) and in vivo studies (differential oral bioavailability and distribution).

physicochemical properties drug-likeness ADME prediction

Target Selectivity Profile: Predicted Divergence from Kinase-Targeted 2-Substituted Tetrahydrobenzothiophene Carboxamides

The 2-position of the tetrahydrobenzothiophene-3-carboxamide scaffold is critical for kinase active site engagement. In AX20017, the 2-cyclopropanecarbonylamino group occupies the ATP-binding pocket of PknG, with an IC50 of 0.39 μM . Similarly, in TCS 359, the 2-(3,4-dimethoxybenzoyl)amino moiety is essential for FLT3 inhibition (IC50 = 42 nM) . The target compound lacks any 2-position substitution, making it incapable of engaging kinase active sites through the same binding mode. Instead, the N-[4-(diethylamino)phenyl] moiety is reminiscent of ligands that modulate protein-protein interactions and transcriptional regulatory complexes. Specifically, compounds containing the 4-(diethylamino)phenyl group have been identified as inhibitors of the GATA4-NKX2-5 transcriptional synergy (IC50 = 3 μM) [1] and as ligands for peripheral benzodiazepine receptors . This suggests that the target compound may exhibit a target selectivity profile orthogonal to kinase inhibition, potentially engaging transcription factors, nuclear receptors, or receptor systems not addressed by 2-substituted analogs. The unsubstituted 2-position also leaves the compound amenable to further synthetic derivatization, offering opportunities for structure-activity relationship exploration that are precluded in 2-substituted analogs.

target selectivity kinase inhibition transcriptional regulation

Purity and Quality Control: Vendor-Supplied Purity Benchmarking Against Pharmacopeial Standards for Research-Grade Procurement

The target compound is commercially available with a stated purity of ≥95% (HPLC) from multiple chemical suppliers . This purity level is consistent with research-grade small molecules intended for in vitro biological screening and is comparable to the purity specifications of widely used tetrahydrobenzothiophene carboxamide tool compounds such as AX20017 (≥95%, Sigma-Aldrich) and STD1T (≥98%, XcessBio) . For procurement decisions, the 95%+ purity specification indicates suitability for primary screening applications, though researchers should verify purity by orthogonal analytical methods (e.g., LC-MS, qNMR) prior to quantitative structure-activity relationship studies or in vivo experiments. The compound's molecular identity is confirmed by its InChI Key (HJLWDAZFASDAHJ-UHFFFAOYSA-N), which provides a unique, unambiguous identifier for database cross-referencing across PubChem, ChemSpider, and vendor catalogs [1]. No pharmacopeial monograph exists for this compound, as it is a research chemical rather than an approved pharmaceutical agent.

compound purity quality control research-grade procurement

Optimal Research and Procurement Scenarios for N-[4-(Diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Based on Differential Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Exploring N-Aryl Substitution Effects on Tetrahydrobenzothiophene Carboxamide Bioactivity

This compound is most rationally deployed as a key analog in systematic SAR campaigns investigating how N-aryl substitution—specifically the electron-donating para-diethylamino group—modulates the biological activity of the tetrahydrobenzothiophene-3-carboxamide scaffold. Its unsubstituted 2-position enables subsequent synthetic derivatization, allowing researchers to independently vary the 2-position and carboxamide substituents [1][2]. This contrasts with pre-functionalized 2-substituted analogs (e.g., AX20017, TCS 359), where the 2-position is already occupied and cannot be further modified without de novo synthesis. The compound thus serves as a versatile late-stage intermediate for building focused libraries exploring dual substitution patterns .

Transcriptional Regulation Research: Investigating 4-(Diethylamino)phenyl-Containing Compounds as Modulators of GATA4-NKX2-5 or Related Transcriptional Complexes

The N-[4-(diethylamino)phenyl] pharmacophore has established precedent as a modulator of transcriptional regulatory complexes, with the related compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide inhibiting GATA4-NKX2-5 transcriptional synergy with an IC50 of 3 μM while showing no activity on kinases regulating GATA4 phosphorylation [3]. The target compound presents the same pharmacophoric group on a tetrahydrobenzothiophene scaffold, offering a structurally distinct chemotype for exploring transcriptional regulation pathways. This application is particularly relevant for researchers seeking kinase-sparing transcriptional modulators for cardiac gene expression or developmental biology studies.

Kinase Selectivity Profiling: Employing the Compound as a Negative Control or Kinase-Sparing Reference in Kinase Inhibitor Discovery Programs

Since the target compound lacks the 2-position substitution required for ATP-binding site engagement in kinases such as PknG and FLT3, it is predicted to be inactive or substantially less potent against these kinase targets [1][2]. This property makes it a valuable negative control compound for kinase selectivity panels, enabling researchers to distinguish kinase-dependent from kinase-independent biological effects of tetrahydrobenzothiophene carboxamides. In high-throughput screening campaigns, the compound can serve as a pharmacophore control to identify hits whose activity depends specifically on the 2-position substitution pattern rather than the core scaffold.

Physicochemical Property Benchmarking: Evaluating the Impact of Ionizable Centers on Tetrahydrobenzothiophene Carboxamide ADME Properties

The ionizable diethylamino group (estimated pKa ~8.0–8.5) of the target compound provides a pH-dependent solubility and permeability profile distinct from neutral 2-substituted analogs [4]. This compound can be used in comparative ADME studies—including parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability, plasma protein binding, and metabolic stability assays—to quantify how the introduction of a basic center alters the pharmacokinetic properties of tetrahydrobenzothiophene carboxamides. Such data are valuable for medicinal chemists evaluating whether N-aryl substitution with basic amines can improve solubility-limited absorption or enable CNS penetration for neurological indications [4].

Quote Request

Request a Quote for N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.